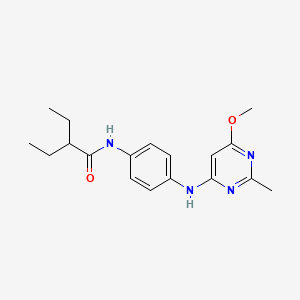

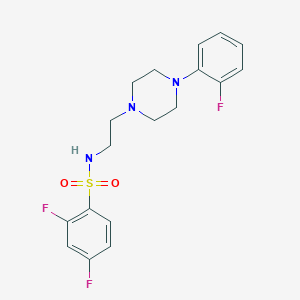

2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as an inhibitor of a specific protein kinase, which plays a crucial role in cell signaling pathways.

Scientific Research Applications

Antimitotic Agents and Biological Activity

Research has delved into the metabolism and biological activities of compounds structurally related to 2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide. For instance, studies on chiral isomers of related compounds have shown significant antimitotic activity, highlighting their potential in various biological systems. The synthesis of these compounds involves complex processes, including methylation and hydroxylation, to produce derivatives with enhanced biological potency (Temple & Rener, 1992).

Antiviral Activity

Another area of research has focused on the antiviral properties of pyrimidine derivatives. Compounds with structural similarities have been evaluated for their inhibitory effects on retrovirus replication in cell culture. These studies have highlighted the potential of these compounds in developing new antiretroviral therapies, with some derivatives showing significant activity against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).

Synthetic Methodologies

Research has also been conducted on the synthesis of novel pyrimidine derivatives under various conditions, including microwave-mediated, solvent-free conditions. These studies contribute to the development of more efficient and environmentally friendly synthetic routes for producing pyrimidine-based compounds. The structural characterization of these compounds has opened new pathways for their application in scientific research (Eynde et al., 2001).

Phototransformation Studies

The phototransformation behavior of related compounds in aqueous solutions has been investigated, providing valuable insights into their environmental stability and degradation pathways. These studies are crucial for understanding the environmental fate of such chemicals and their potential impact on ecosystems (Choudhury & Dureja, 1996).

Enzyme Inhibition and Anticancer Activities

Further research has explored the enzyme inhibition and anticancer activities of pyrimidine derivatives, including studies on their ability to inhibit specific enzymes or cellular processes involved in cancer progression. This research has led to the identification of compounds with promising therapeutic potential against various cancer types (Rahmouni et al., 2016).

properties

IUPAC Name |

2-ethyl-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-5-13(6-2)18(23)22-15-9-7-14(8-10-15)21-16-11-17(24-4)20-12(3)19-16/h7-11,13H,5-6H2,1-4H3,(H,22,23)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONVOSYZUNIUAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Hydroxyphenyl)methyl]-1-phenylurea](/img/structure/B2365879.png)

![1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2365881.png)

![5-Methyl-2-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2365891.png)

![5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid](/img/structure/B2365892.png)

![Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide](/img/structure/B2365893.png)

![N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2365895.png)

![N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B2365898.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amino]acetamide](/img/structure/B2365899.png)

![4-chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one](/img/structure/B2365902.png)